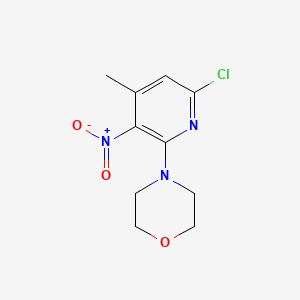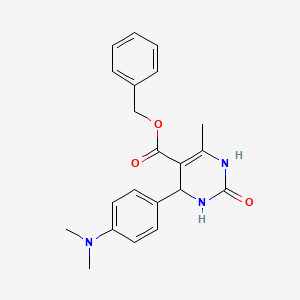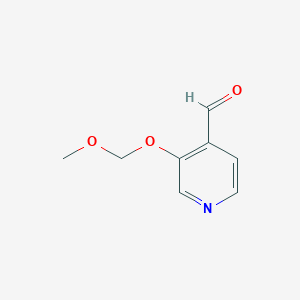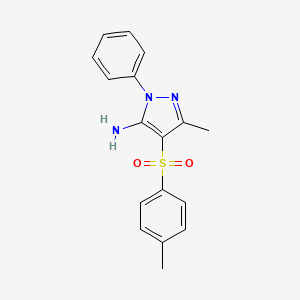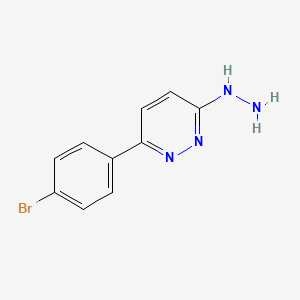
3-(4-Bromophenyl)-6-hydrazinylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophényl)-6-hydrazinylpyridazine est un composé hétérocyclique qui présente un cycle pyridazine substitué par un groupe bromophényle et un groupe hydrazinyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(4-Bromophényl)-6-hydrazinylpyridazine implique généralement la réaction du 4-bromobenzaldéhyde avec l'hydrate d'hydrazine pour former la 4-bromobenzaldéhyde hydrazone. Cet intermédiaire est ensuite mis en réaction avec la 3,6-dichloropyridazine sous reflux pour donner le composé souhaité. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter la présence d'une base telle que l'acétate de sodium pour faciliter la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et d'équipements de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(4-Bromophényl)-6-hydrazinylpyridazine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydrazinyle peut être oxydé pour former les dérivés azo ou azoxy correspondants.
Réduction : Le groupe bromophényle peut être réduit en groupe phényle à l'aide d'agents réducteurs tels que le palladium sur charbon (Pd/C) et le gaz hydrogène.
Substitution : L'atome de brome du groupe bromophényle peut être substitué par d'autres nucléophiles par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés en présence d'une base telle que le carbonate de potassium (K₂CO₃).
Principaux produits formés
Oxydation : Dérivés azo et azoxy.
Réduction : Pyridazine substituée par un phényle.
Substitution : Divers dérivés de pyridazine substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
La 3-(4-Bromophényl)-6-hydrazinylpyridazine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Médecine : Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industrie : Utilisé dans le développement de matériaux de pointe, tels que les semi-conducteurs organiques et les colorants.
5. Mécanisme d'action
Le mécanisme d'action de la 3-(4-Bromophényl)-6-hydrazinylpyridazine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber les enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente. Le groupe hydrazinyle peut former des liaisons hydrogène et d'autres interactions avec les résidus d'acides aminés dans le site actif de l'enzyme, conduisant à l'inhibition.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-6-hydrazinylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-6-hydrazinylpyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydrazinyl group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-Bromophényl)-5-(4-hydroxyphényl)isoxazole : Un autre composé hétérocyclique avec un groupe bromophényle, mais avec des activités biologiques différentes.
4-(3-(4-Bromophényl)-5-(2,4-diméthoxyphényl)-4,5-dihydro-1H-pyrazol-1-yl)benzènesulfonamide : Un dérivé de pyrazoline avec des caractéristiques structurelles similaires mais des propriétés pharmacologiques distinctes.
Unicité
La 3-(4-Bromophényl)-6-hydrazinylpyridazine est unique en raison de son motif de substitution spécifique sur le cycle pyridazine, ce qui lui confère une réactivité chimique et une activité biologique distinctes. Son groupe hydrazinyle offre des possibilités de fonctionnalisation et de dérivatisation supplémentaires, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
53346-62-6 |
|---|---|
Formule moléculaire |
C10H9BrN4 |
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
[6-(4-bromophenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C10H9BrN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) |
Clé InChI |
DZURZLYXCNAYSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(C=C2)NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


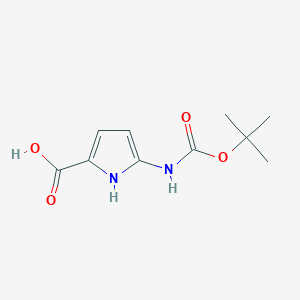
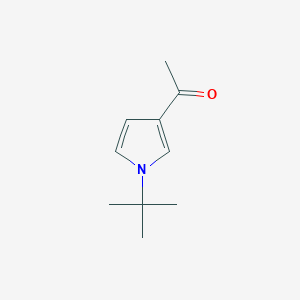
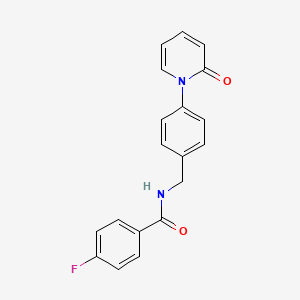
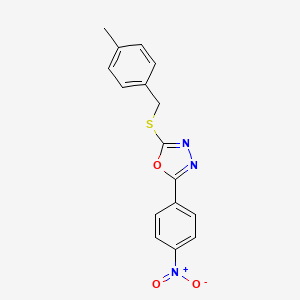
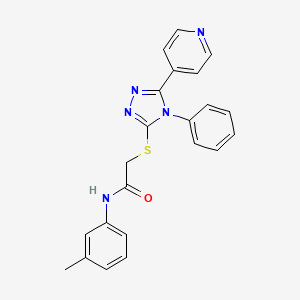
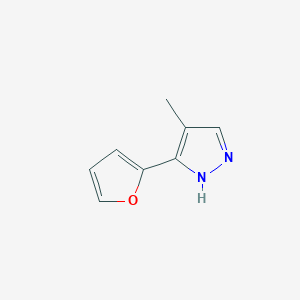
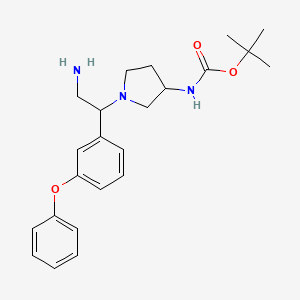
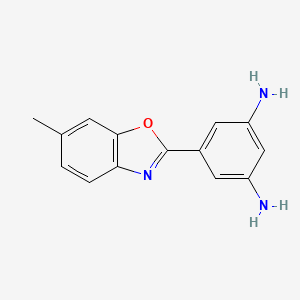
![N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine](/img/structure/B11771653.png)
![2-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B11771656.png)
